molecular formula C24H24N4O2 B2392621 5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 876719-19-6

5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2392621
CAS No.: 876719-19-6
M. Wt: 400.482
InChI Key: AGVRGEDLKAWVFU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core with a benzimidazole moiety linked to a pyridine ring. Key structural features include:

  • 3,5-Dimethylphenylamino group: Attached via a 2-hydroxypropyl chain at position 5, this substituent introduces steric and electronic modulation.
  • Methyl group at position 3: Enhances hydrophobicity and influences ring conformation.
  • Carbonitrile at position 4: A polar functional group that may improve binding affinity or metabolic stability.

Properties

IUPAC Name

5-[3-(3,5-dimethylanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-15-8-16(2)10-18(9-15)26-13-19(29)14-27-21-6-4-5-7-22(21)28-23(30)11-17(3)20(12-25)24(27)28/h4-11,19,26,29H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVRGEDLKAWVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a novel derivative of benzimidazole known for its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core followed by functionalization to introduce the 3,5-dimethylphenyl and hydroxypropyl groups. The synthetic pathway often utilizes various reagents and conditions optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. In particular, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.
  • Mechanism of Action : The anticancer activity is associated with the induction of oxidative stress in tumor cells, leading to increased levels of reactive oxygen species (ROS), which ultimately results in apoptosis. This was evidenced by increased superoxide dismutase activity and decreased catalase activity in treated cells .

Antioxidant Activity

The antioxidant properties of this compound were evaluated through various assays:

  • DPPH Radical Scavenging : The compound exhibited a strong ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant.
  • IC50 Values : The IC50 for radical scavenging activity was found to be around 64.098 µg/mL, positioning it as a potent antioxidant agent when compared to other benzimidazole derivatives .

Antifungal Activity

In addition to its anticancer and antioxidant properties, the compound has displayed antifungal activity:

  • Inhibition of Dermatophytes : It showed significant growth inhibition against common dermatophytes with percentages nearing 100% in some cases. This suggests potential therapeutic applications in treating fungal infections .

Case Studies

Several case studies have documented the efficacy of similar benzimidazole derivatives:

  • Study on MCF-7 Cells :
    • Objective: Evaluate cytotoxic effects.
    • Findings: Significant reduction in cell viability at concentrations above 10 µM with associated apoptosis markers observed.
  • Antioxidant Evaluation :
    • Objective: Assess free radical scavenging ability.
    • Findings: Compounds exhibited varying degrees of inhibition with structure-activity relationships indicating that specific substituents enhance activity.

Data Table: Biological Activities Comparison

Activity TypeCompoundIC50 Value (µg/mL)Mechanism
Anticancer5-{3...}~10Induction of ROS
Antioxidant5-{3...}64.098Free radical scavenging
Antifungal5-{3...}N/AGrowth inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent (Phenyl Group) Key Properties Source
5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile Likely C25H26N4O2 ~438.5 (estimated) 3,5-Dimethylphenyl Enhanced hydrophobicity; potential for improved membrane permeability. Target
5-{3-[(4-Butylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile C26H28N4O2 428.536 4-Butylphenyl Increased lipophilicity due to alkyl chain; ChemSpider ID: 3008220
5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile C23H22N4O2 386.455 4-Methylphenyl Moderate hydrophobicity; ChemSpider ID: 2411508

Key Structural and Functional Differences

The 3,5-dimethylphenyl group in the target compound provides symmetrical steric hindrance, which may improve binding specificity compared to monosubstituted analogs like the 4-methylphenyl derivative ().

Spectral Data and Electronic Environment :

  • NMR studies of structurally related compounds (e.g., pyrido-benzimidazole derivatives) reveal that substituents alter chemical shifts in regions corresponding to aromatic protons and adjacent functional groups . For example, electron-donating methyl groups (as in the target compound) induce upfield shifts, while bulky alkyl chains (e.g., butyl in ) may cause downfield shifts due to conformational strain.

Synthetic Considerations :

  • The synthesis of such compounds typically involves condensation reactions (e.g., between amines and carbonyl intermediates) under acidic or basic conditions, as seen in heterocyclic analogs (). The 2-hydroxypropyl linker in all three compounds suggests a common synthetic pathway involving epoxide or glycidyl intermediates.

Potential Bioactivity: While explicit bioactivity data for these compounds are unavailable in the evidence, structural analogs with pyrido-benzimidazole cores are often explored for kinase inhibition or antimicrobial activity . The carbonitrile group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to non-polar derivatives.

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